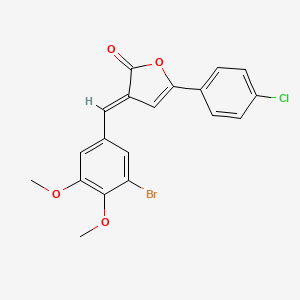
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBFG, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DBFG belongs to the class of glycine receptor antagonists and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of neuronal excitability. By blocking the glycine receptor, N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the influx of chloride ions into the cell, leading to a decrease in neuronal activity and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to exhibit potent inhibitory activity against the glycine receptor, leading to a decrease in neuronal activity and inhibition of neurotransmitter release. This results in a range of physiological effects, including anti-inflammatory and analgesic effects. N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potent inhibitory activity against the glycine receptor, which makes it a valuable tool for studying the role of this receptor in neuronal excitability and neurotransmitter release. However, one of the limitations of using N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another potential direction is the investigation of the potential therapeutic applications of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurological disorders such as epilepsy, schizophrenia, and chronic pain. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Métodos De Síntesis
The synthesis of N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that begins with the reaction of 2-fluorobenzylamine with benzyl chloroformate to form N-benzyl-2-fluorobenzylcarbamate. This intermediate is then reacted with phenylsulfonyl chloride to form N-benzyl-N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine methyl ester. Finally, the methyl ester is deprotected with lithium hydroxide to form the desired product, N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against the glycine receptor, which is a key target for the treatment of several neurological disorders such as epilepsy, schizophrenia, and chronic pain. N~1~,N~1~-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory pain.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N,N-dibenzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O3S/c29-26-18-10-11-19-27(26)31(35(33,34)25-16-8-3-9-17-25)22-28(32)30(20-23-12-4-1-5-13-23)21-24-14-6-2-7-15-24/h1-19H,20-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZFUBONMLARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6121863.png)
![2-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121867.png)
![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide](/img/structure/B6121892.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6121917.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)
![1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6121946.png)
![1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)
![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)